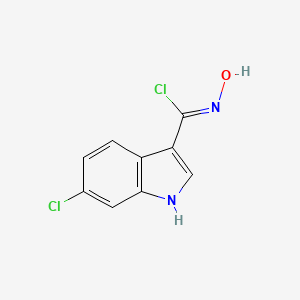
(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride, also known as NSC-743380, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in cancer treatment. This compound is a derivative of indole, which is a heterocyclic organic compound commonly found in plants and animals. The unique structure of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride makes it an attractive candidate for further investigation in the field of cancer research.
作用机制
The mechanism of action of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth and survival. Specifically, (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression in cells.
Biochemical and Physiological Effects:
Studies have shown that (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has several biochemical and physiological effects on cancer cells. These effects include the induction of cell cycle arrest, the inhibition of angiogenesis, and the suppression of tumor growth. Additionally, (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to modulate the expression of several genes that are involved in cancer progression.
实验室实验的优点和局限性
One advantage of using (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride in lab experiments is its specificity for cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one limitation of using (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research involving (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further investigation into the mechanism of action of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride could provide insights into its potential use in combination with other cancer treatments. Finally, more preclinical studies are needed to assess the safety and efficacy of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride in animal models before it can be considered for clinical trials.
合成方法
The synthesis of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride involves several steps. The first step is the reaction of indole with chloroform and base to form 6-chloroindole. The second step involves the reaction of 6-chloroindole with hydroxylamine hydrochloride and base to form (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride. The final step is the reaction of (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride with thionyl chloride to form the chloride salt.
科学研究应用
(3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been investigated for its potential use in cancer treatment. Studies have shown that this compound has anti-proliferative effects on cancer cells, particularly in breast cancer and leukemia. Additionally, (3Z)-6-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
(3Z)-6-chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-6-7(9(11)13-14)4-12-8(6)3-5/h1-4,12,14H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVFUKUVTFUEMC-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136663882 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2842408.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2842409.png)
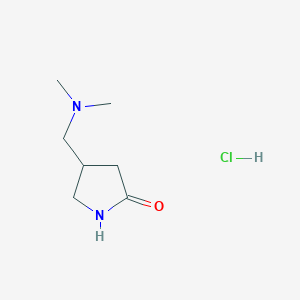
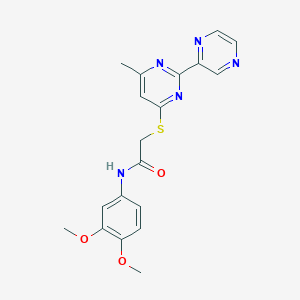
![methyl 3-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2842414.png)
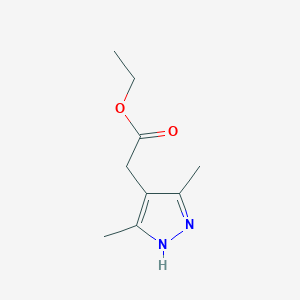


![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}aniline](/img/structure/B2842422.png)
![N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide](/img/structure/B2842425.png)
![2-cyano-N'-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide](/img/structure/B2842428.png)

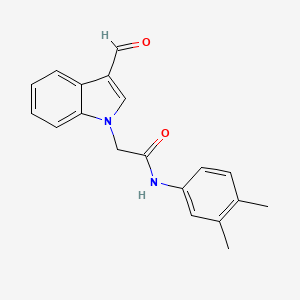
![3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2842431.png)